KU-0058684 Demonstrates Superior PARP-1 Catalytic Inhibition Relative to a Structurally Related Analog
KU-0058684 exhibits significantly higher potency against PARP-1 compared to the structurally related but less active analog, KU0051529. In cell-free enzymatic assays, the IC50 for KU-0058684 is 3.2 nM, whereas the IC50 for KU0051529 is 730 nM [1]. This ~228-fold difference in intrinsic potency underscores a critical performance gap that cannot be bridged by simply increasing the concentration of the weaker analog, as the latter's weak activity may not achieve the same degree of target engagement required to elicit a robust biological response.
| Evidence Dimension | PARP-1 Catalytic Inhibition (IC50) |
|---|---|
| Target Compound Data | 3.2 nM |
| Comparator Or Baseline | KU0051529: 730 nM |
| Quantified Difference | ~228-fold |
| Conditions | Cell-free PARP-1 enzymatic assay |
Why This Matters
This confirms that high intrinsic potency is a non-negotiable requirement for achieving robust PARP-1 inhibition and subsequent biological effects in BRCA-deficient models; procurement of a less potent analog will not replicate KU-0058684's results.
- [1] McCabe, N., Lord, C. J., Tutt, A. N. J., Martin, N. M. B., Smith, G. C. M., & Ashworth, A. (2005). BRCA2-deficient CAPAN-1 cells are extremely sensitive to the inhibition of Poly (ADP-Ribose) polymerase: an issue of potency. Cancer Biology & Therapy, 4(9), 934-936. View Source
